Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

adenosine A1 receptor tetrahydrobenzothiophenone structure–activity relationship

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-32-4) is a synthetic heterocyclic compound belonging to the tetrahydrobenzothiophenone class. It features a 4-oxo-tetrahydrobenzo[c]thiophene core, an allylthio substituent at the 3-position, and an ethyl ester at the 1-carboxylate position.

Molecular Formula C14H16O3S2
Molecular Weight 296.4 g/mol
CAS No. 172516-32-4
Cat. No. B067693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
CAS172516-32-4
Molecular FormulaC14H16O3S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC=C
InChIInChI=1S/C14H16O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3H,1,4-8H2,2H3
InChIKeyXJLCKTFJOYQKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-32-4): Core Structural and Pharmacological Identity


Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-32-4) is a synthetic heterocyclic compound belonging to the tetrahydrobenzothiophenone class. It features a 4-oxo-tetrahydrobenzo[c]thiophene core, an allylthio substituent at the 3-position, and an ethyl ester at the 1-carboxylate position . This compound has been characterized as a non-xanthine adenosine receptor antagonist, with its 3-thioether group being critical for receptor affinity and subtype selectivity, as demonstrated in radioligand-binding assays at rat brain A1 and A2a receptors [1].

Why Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Cannot Be Substituted by Other Tetrahydrobenzothiophenone Derivatives


Tetrahydrobenzothiophenone derivatives exhibit widely divergent adenosine receptor binding profiles that are exquisitely dependent on the 3-thioether substituent. Systematic structure–activity relationship (SAR) analysis demonstrates that even single-atom changes in the thioether chain produce substantial shifts in both receptor affinity and subtype selectivity [1]. Consequently, generic substitution with a methylthio, ethylthio, or benzylthio analog would yield a compound with fundamentally different pharmacological and physicochemical properties, potentially invalidating experimental results or altering the biological profile of a lead series. Procurement decisions must therefore be guided by substituent-specific evidence rather than scaffold-level assumptions .

Quantitative Differentiation of Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate from Key Structural Analogs


Adenosine A1 Receptor Binding Affinity: Allylthio vs. Methylthio and Benzylthio Analogs

In radioligand-binding assays at rat brain A1 adenosine receptors, the allylthio compound (Compound 4) exhibits a Ki of 1.06 ± 0.12 µM [1]. This represents a ~1.8-fold improvement in affinity over the methylthio analog (Compound 1, Ki = 1.93 ± 0.21 µM) but is ~1.5-fold weaker than the benzylthio analog (Compound 7, Ki = 0.715 ± 0.116 µM). These differences demonstrate that the allylthio substituent confers intermediate A1 potency between the minimal alkylthio and the aromatic benzylthio pharmacophores.

adenosine A1 receptor tetrahydrobenzothiophenone structure–activity relationship

Adenosine A2a Receptor Affinity and Subtype Selectivity Profile: Allylthio vs. Ethylthio and Benzylthio Analogs

At rat striatal A2a adenosine receptors, the allylthio compound displays a Ki of 6.04 ± 0.44 µM, yielding an A2a/A1 selectivity ratio of 5.7, indicating modest A1-over-A2a selectivity [1]. In contrast, the ethylthio analog (Compound 16) shows a Ki of 23.9 ± 2.6 µM at A2a with a ratio of 8.9, while the benzylthio analog (Compound 7) is essentially nonselective with a Ki of 1.36 ± 0.25 µM at A2a and a ratio of 1.9. The allylthio compound thus provides an intermediate selectivity window that is distinct from both the more A1-selective ethylthio and the broadly nonselective benzylthio congeners.

adenosine A2a receptor subtype selectivity tetrahydrobenzothiophenone

Lipophilicity (LogP) Comparison: Allylthio vs. Methylthio Analog as a Determinant of Membrane Permeability

The calculated octanol–water partition coefficient (LogP) for the allylthio compound is 3.72, derived from its molecular structure [1]. The methylthio analog (Compound 1, CAS 168279-54-7) has an experimentally determined LogP of 2.11 , corresponding to a ~1.6 log unit difference, or an approximately 40-fold higher theoretical partition coefficient for the allylthio derivative. This substantial difference reflects the increased hydrophobic surface area introduced by the allyl substituent.

lipophilicity LogP drug-likeness

Solid-State Physical Form Differentiation: Melting Point of Allylthio vs. Methylthio Analog

The allylthio compound exhibits a melting point of 57 °C , whereas the methylthio analog (Compound 1) has a melting point range of 108–111 °C . This ~50 °C difference in melting behavior reflects distinct crystal packing energies and may confer differential handling, storage, and formulation characteristics between the two compounds.

melting point solid-state properties formulation

Research and Industrial Application Scenarios for Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate


Adenosine A1 Receptor Antagonist Tool Compound with Modest Subtype Selectivity

With an A1 Ki of 1.06 µM and a 5.7-fold selectivity for A1 over A2a receptors [1], this compound serves as a useful pharmacological tool for in vitro experiments where partial A1 selectivity is desired but complete A2a sparing is not required. It can be employed in radioligand competition binding assays, cAMP functional assays, or as a reference antagonist in adenosine receptor screening cascades to benchmark novel chemical entities in the micromolar potency range.

SAR Probe for Investigating Thioether Chain Unsaturation Effects on Adenosine Receptor Binding

The allylthio substituent introduces a terminal alkene that is absent in saturated alkylthio analogs (methyl, ethyl, propyl, butyl) and structurally distinct from the aromatic benzylthio group [1]. This compound can be used in medicinal chemistry SAR studies to explore the contribution of π-electron density and conformational rigidity of the thioether side chain to receptor binding, enabling rational design of next-generation adenosine receptor ligands with optimized selectivity profiles.

Intermediate-Lipophilicity Candidate for Membrane Permeability and Metabolic Stability Studies

With a calculated LogP of 3.72 [1], the allylthio compound occupies a lipophilicity range that is higher than the methylthio analog (LogP 2.11) , potentially improving membrane permeability while still remaining within drug-like chemical space. This property profile makes it a suitable candidate for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or liver microsome metabolic stability assessments where the impact of allyl unsaturation on ADME parameters is being systematically evaluated.

Low-Melting Solid for Formulation and Solubility-Enhancement Feasibility Studies

The relatively low melting point of 57 °C [1] suggests that this compound may be amenable to lipid-based formulation approaches or amorphous solid dispersion techniques that are often challenging for higher-melting crystalline analogs such as the methylthio derivative (mp 108–111 °C) . This physical property can be exploited in preclinical formulation development studies aimed at improving oral bioavailability or enabling parenteral administration of the tetrahydrobenzothiophenone chemotype.

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